molecular formula C18H20N2O4S B2915041 Methyl 2-(2-morpholinoacetamido)-4-phenylthiophene-3-carboxylate CAS No. 448914-53-2

Methyl 2-(2-morpholinoacetamido)-4-phenylthiophene-3-carboxylate

Cat. No.: B2915041
CAS No.: 448914-53-2
M. Wt: 360.43
InChI Key: RZSXBCBCZUFCGC-UHFFFAOYSA-N
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Description

Methyl 2-(2-morpholinoacetamido)-4-phenylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Methyl 2-(2-morpholinoacetamido)-4-phenylthiophene-3-carboxylate is involved in various synthetic processes, demonstrating its versatility in organic chemistry. For instance, it participates in the one-pot Gewald reaction of aryl alkyl ketones with ethyl cyanoacetate and elemental sulfur, facilitated by morpholinium acetate and excess morpholine, yielding 2-aminothiophene-3-carboxylates with various aryl groups at the 4-position in good to moderate yields (Tormyshev et al., 2006). This compound is also a precursor in reactions leading to the synthesis of 2-acylamino-5-amino-4-aryl-3-cyanothiophenes through the recyclization of morpholinium 3,4-trans-4-aryl-5-cyano-2-hydroxy-3-nitro-1,2,3,4-tetrahydropyridine-6-thiolates (Rodinovskaya et al., 2002).

Biomedical Applications

The chemical structure of this compound allows it to be utilized in various biomedical applications. The compound's derivates show potential in cytotoxicity evaluations against human cancer cell lines, where modifications through nucleophilic substitution reactions enhance their cytotoxic activities (Mehdhar et al., 2022). Additionally, its involvement in synthesizing new thiophene-based compounds indicates its relevance in exploring novel therapeutic agents.

Photophysical and Photo-electrocatalytic Studies

The compound's derivatives, such as 3-morpholino-7-[N-methyl-N-(4′-carboxyphenyl)amino]phenothiazinium chloride, have been synthesized for their unique photophysical properties and potential applications in the biomedical and photo-electrocatalytic fields. The presence of a morpholine unit in these derivatives reduces dye aggregation, enhancing their applicability in these areas (Tiravia et al., 2022).

Molecular and Crystal Structures

Research into the molecular and crystal structures of related compounds, such as transamination products of cyanothioacetamide with morpholine, sheds light on the structural diversity and potential chemical reactivity of this compound derivatives. These studies contribute to a deeper understanding of the compound's chemical behavior and its potential for further modification and application in various fields (Dyachenko et al., 2012).

Mechanism of Action

Target of Action

Methyl 2-(2-morpholinoacetamido)-4-phenylthiophene-3-carboxylate is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in various biological processes. It is a precursor to several neurotransmitters and hormones, including dopamine, norepinephrine, and epinephrine . Therefore, the primary targets of this compound could be the enzymes and receptors involved in these biochemical pathways.

Mode of Action

As a phenylalanine derivative, it may interact with its targets by mimicking the structure of phenylalanine, thereby influencing the function of enzymes and receptors that normally interact with phenylalanine .

Biochemical Pathways

Phenylalanine and its derivatives are involved in several biochemical pathways. They play a key role in protein synthesis and are precursors to tyrosine, another amino acid. Tyrosine is then converted into several important neurotransmitters, including dopamine, norepinephrine, and epinephrine . Therefore, this compound could potentially affect these pathways and their downstream effects.

Pharmacokinetics

It’s worth noting that the compound’s bioavailability and pharmacokinetic properties can be influenced by various factors, including its chemical structure, formulation, route of administration, and the individual’s physiological condition .

Result of Action

Given its structural similarity to phenylalanine, it may influence the synthesis and function of proteins and neurotransmitters, potentially leading to various physiological effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the specific physiological conditions of the individual .

Properties

IUPAC Name

methyl 2-[(2-morpholin-4-ylacetyl)amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-23-18(22)16-14(13-5-3-2-4-6-13)12-25-17(16)19-15(21)11-20-7-9-24-10-8-20/h2-6,12H,7-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSXBCBCZUFCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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